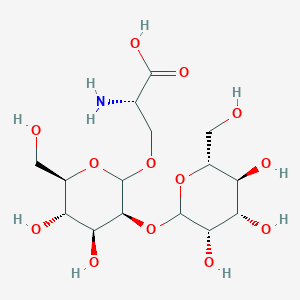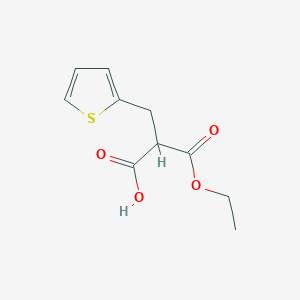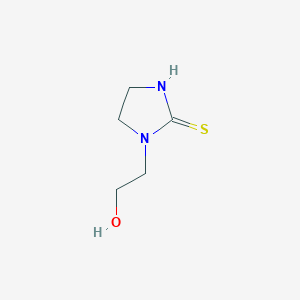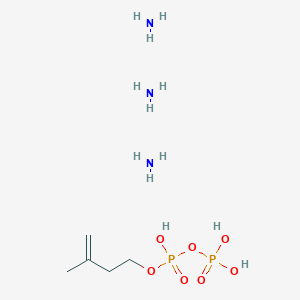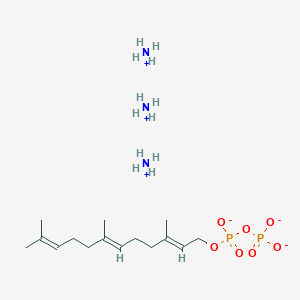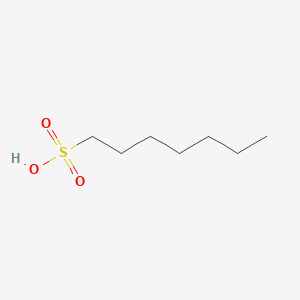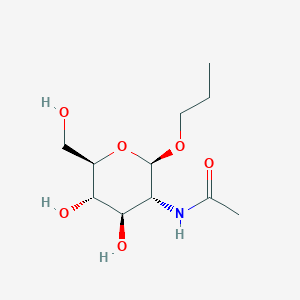
丙基 2-乙酰氨基-2-脱氧-β-D-吡喃葡萄糖苷
描述
Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a derivative of N-acetylglucosamine, a monosaccharide derivative of glucose. This compound is primarily used in the synthesis of glycosyl acceptors and is significant in various biochemical and pharmaceutical applications .
科学研究应用
Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is extensively used in scientific research, particularly in the fields of:
作用机制
Target of Action
Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is primarily used to synthesize derivatives of N-acetylglucosamine . N-acetylglucosamine is a monosaccharide derivative of glucose and serves as a key component in the structure of bacterial cell walls and fungal cell walls .
Mode of Action
The compound interacts with its targets by serving as a glycosyl acceptor . It is involved in the biosynthesis of Nod factors, which are signaling molecules produced by bacteria known as rhizobia during the initiation of nodules on the root of legumes .
Biochemical Pathways
The compound is involved in the chitin oligosaccharide synthesis pathway . This pathway starts by glycosyl transfer to O4 of the reducing-terminal residue . The synthesized chitin oligosaccharides play a crucial role in the development of organisms like rhizobia and zebrafish embryos .
Pharmacokinetics
It is known that the compound is soluble in dmso, water, and methanol , which suggests that it may have good bioavailability.
Result of Action
The result of the action of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is the production of derivatives of N-acetylglucosamine . These derivatives are crucial for the structural integrity of bacterial and fungal cell walls .
Action Environment
The action, efficacy, and stability of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can be influenced by various environmental factors. For instance, the compound should be stored at 0 to 8 °C to maintain its stability
生化分析
Biochemical Properties
Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside interacts with various enzymes and proteins in biochemical reactions . It is used to synthesize derivatives of N-acetylglucosamine, which are glycosyl acceptors . These derivatives play a crucial role in the biosynthesis of glycosaminoglycans, a major component of the extracellular matrix .
Cellular Effects
Its derivatives, such as N-acetylglucosamine, have been shown to influence cell function . N-acetylglucosamine affects cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is primarily through its role in the synthesis of N-acetylglucosamine derivatives . These derivatives can interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
It is used to synthesize N-acetylglucosamine derivatives, which are involved in various metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the condensation of N-acetamido sugars with ammonium bicarbonate in a saturated aqueous solution . This method is efficient and yields high purity products. The reaction conditions include maintaining the solution at a specific temperature and monitoring the reaction progress through paper chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl groups into carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: This compound can undergo nucleophilic substitution reactions where the acetamido group can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include ammonium bicarbonate, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are usually carried out under controlled temperatures and monitored using chromatography techniques .
Major Products
The major products formed from these reactions include various glycosyl derivatives, which are essential in the synthesis of glycopeptides and other biologically active molecules .
相似化合物的比较
Similar Compounds
Benzyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Similar in structure but with a benzyl group instead of a propyl group.
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide: Used as a fluorogenic substrate in enzymatic assays.
Octyl O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl): A derivative used in antiadhesive formulations.
Uniqueness
Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its specific propyl group, which influences its solubility and reactivity. This makes it particularly useful in certain biochemical applications where other derivatives may not be as effective .
属性
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h7-11,13,15-16H,3-5H2,1-2H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKFRTNUONNUBH-ISUQUUIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596398 | |
| Record name | Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70832-36-9 | |
| Record name | Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How was propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside used to study sugar-lectin interactions?
A1: The researchers synthesized a glycogel by copolymerizing propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside with acrylamide and N,N'-methylenebisacrylamide. [] This created a polyacrylamide gel with covalently attached 2-acetamido-2-deoxy-D-glucopyranose (GlcNAc) residues, mimicking a surface with sugar moieties. This glycogel was then used in affinity electrophoresis (AEP) to study the interaction between GlcNAc and specific lectins, such as wheat germ agglutinin (WGA). The mobility of WGA within the gel decreased with increasing GlcNAc density, indicating a binding interaction between the lectin and the sugar. [] This method allowed for a direct analysis of sugar-lectin interaction and even facilitated the determination of the association constant between WGA and GlcNAc. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132651.png)
![[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B132654.png)



![1-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone](/img/structure/B132663.png)
